![molecular formula C17H24N2O5S B3033769 (1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid CAS No. 1175804-00-8](/img/structure/B3033769.png)
(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid
Overview
Description
((1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid), commonly known as AHSA, is a cyclic acid that has recently been studied for its potential applications in scientific research. AHSA has been found to possess a variety of biochemical and physiological effects, and has been used in a number of lab experiments.
Scientific Research Applications
Anticonvulsant Properties
(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid: (referred to as G1 ) exhibits anticonvulsant activity. Developed by Pfizer, it has been used to treat spasticity, partial epilepsy, and various animal seizure models . Its binding sites on neurons in glutaminergic-rich brain areas contribute to its efficacy.
Neuropathic Pain Management
G1 has shown promise in treating neuropathic pain conditions, including post-herpetic neuralgia, diabetic neuropathy, trigeminal neuralgia, migraines, and pain associated with cancer and multiple sclerosis . Its mechanism involves inhibiting voltage-dependent Ca^2+ channel currents in cortical neurons.
a. {1-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexyl} acetic acid (G2): b. 2-{1-[(2-Nitrobenzenesulfonamido)-methyl]cyclohexyl} acetic acid (G3):- G5’s synthesis and properties are also documented, but further details are not provided in the sources .
Conclusion
(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid: and its derivatives offer exciting avenues for research and potential therapeutic applications. Researchers continue to explore their properties and mechanisms to unlock novel treatments and improve patient outcomes. 🌟
Mechanism of Action
Target of Action
Similar compounds such as 4-aminophenylacetic acid have been shown to interact with proton-coupled oligopeptide transporters .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the suzuki–miyaura coupling reaction can conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds have been used in various chemical reactions, such as the suzuki–miyaura coupling reaction , which results in the formation of new carbon-carbon bonds.
properties
IUPAC Name |
2-[1-[[(4-acetamidophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13(20)19-14-5-7-15(8-6-14)25(23,24)18-12-17(11-16(21)22)9-3-2-4-10-17/h5-8,18H,2-4,9-12H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDROQXXETZZESM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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